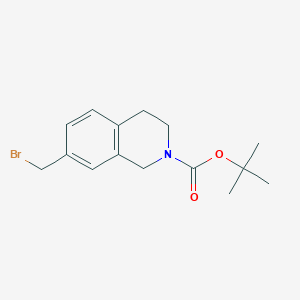
(S)-2-(3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-2-(3-methoxyphenyl)propanoic acid” is also known as “3-(3-Methoxyphenyl)propionic acid”. It is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other synonyms such as “3-3-methoxyphenyl propionic acid”, “3-3-methoxyphenyl propanoic acid”, and “3-methoxybenzenepropanoic acid” among others .
Molecular Structure Analysis
The InChI Key for “this compound” is BJJQJLOZWBZEGA-UHFFFAOYSA-N . The SMILES representation is COC1=CC=CC(CCC(O)=O)=C1 .Physical And Chemical Properties Analysis
“this compound” is a crystalline powder that can range in color from white to cream to yellow or pale brown . It has a melting point range of 43.0°C to 46.5°C . It is soluble in water .Safety and Hazards
As with any chemical, handling “(S)-2-(3-methoxyphenyl)propanoic acid” requires appropriate safety measures. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . More specific safety data would be available in the compound’s Safety Data Sheet (SDS).
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium sulfate", "sulfuric acid", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of 3-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydroxide to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Formation of ethyl (S)-2-(3-methoxyphenyl)propanoate by reacting ethyl 3-methoxyphenylglyoxylate with ethylmagnesium bromide.", "Step 3: Deprotection of ethyl (S)-2-(3-methoxyphenyl)propanoate with hydrochloric acid to form (S)-2-(3-methoxyphenyl)propanoic acid.", "Step 4: Purification of (S)-2-(3-methoxyphenyl)propanoic acid by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate.", "Step 5: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 6: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid methyl ester to its acetic anhydride derivative by reacting with acetic anhydride and pyridine.", "Step 7: Purification of (S)-2-(3-methoxyphenyl)propanoic acid acetic anhydride derivative by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate." ] } | |
| 126374-24-1 | |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



